molecular formula C13H21NO2 B6603144 N-(2,2-diethoxyethyl)-N-methylaniline CAS No. 32431-43-9

N-(2,2-diethoxyethyl)-N-methylaniline

Cat. No. B6603144
CAS RN: 32431-43-9
M. Wt: 223.31 g/mol
InChI Key: MSHBPVQTBOBZJM-UHFFFAOYSA-N
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Description

“N-(2,2-Diethoxyethyl)-N-methylaniline” is a chemical compound. Its exact properties and applications are not available in my current knowledge base .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, there are general approaches for similar compounds. For instance, dimethyl N-(2,2-diethoxyethyl)-iminodithiocarbamate has been shown to react with primary amines in boiling acetic acid to afford 1-substituted-2-methylthioimidazoles .

Scientific Research Applications

DEEMA is used in a variety of scientific research applications including protein crystallography, molecular biology, and biochemistry. It is used as a ligand for metal complexes, allowing for the study of metal-ligand interactions. It is also used in protein crystallography to study the structure and function of proteins. In molecular biology, it is used to study the structure and function of DNA and RNA. In biochemistry, it is used to study enzyme-substrate interactions and to study the effects of drugs on biochemical pathways.

Mechanism of Action

DEEMA acts as a ligand for metal complexes. It binds to the metal ions through electrostatic interactions, forming a coordination complex. The coordination complex then binds to the metal ions, allowing for the study of metal-ligand interactions.
Biochemical and Physiological Effects
DEEMA has been found to be non-toxic in laboratory studies. It does not interact with enzymes or other proteins in the body and does not have any known physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of using DEEMA in laboratory experiments is its low cost and low toxicity. It is also relatively easy to synthesize and is stable in a variety of conditions. However, it does have some limitations. For example, it is not very soluble in water, which can limit its use in some applications.

Future Directions

There are a number of potential future directions for research involving DEEMA. These include the use of DEEMA as a ligand for metal complexes in drug delivery systems, the use of DEEMA to study the structure and function of proteins, and the use of DEEMA to study enzyme-substrate interactions. Additionally, research could be conducted to explore the use of DEEMA in the detection of disease biomarkers and to study the effects of drugs on biochemical pathways. Finally, research could also be conducted to explore the potential of DEEMA as an antioxidant agent.

Synthesis Methods

DEEMA can be synthesized from aniline and 2,2-diethoxyethanol. The reaction is conducted in the presence of a base such as sodium hydroxide. The aniline and 2,2-diethoxyethanol are combined in a flask and heated to a temperature of 80°C. The sodium hydroxide is then added and the reaction is allowed to proceed for four hours. After the reaction has completed, the reaction mixture is cooled and filtered to remove any unreacted aniline or 2,2-diethoxyethanol. The DEEMA is then isolated and purified using a distillation process.

properties

IUPAC Name

N-(2,2-diethoxyethyl)-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-4-15-13(16-5-2)11-14(3)12-9-7-6-8-10-12/h6-10,13H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHBPVQTBOBZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN(C)C1=CC=CC=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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